molecular formula C8H5BrF2O2 B13435901 2-Bromo-3-(difluoromethyl)benzoic acid

2-Bromo-3-(difluoromethyl)benzoic acid

Cat. No.: B13435901
M. Wt: 251.02 g/mol
InChI Key: WPGYSPOCOZNYEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-(difluoromethyl)benzoic acid is an organic compound with the molecular formula C8H5BrF2O2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(difluoromethyl)benzoic acid typically involves the bromination and fluorination of benzoic acid derivatives. One common method involves the use of m-fluorobenzotrifluoride as a starting material, which undergoes nitration, bromination, reduction, deamination, separation, and hydrolysis to yield the target compound . Another method involves reacting 2,4-difluorobenzoic acid with a bromide reagent in sulfuric acid, followed by esterification, rectification, purification, and hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(difluoromethyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(difluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds . The presence of bromine and difluoromethyl groups can influence the reactivity and selectivity of the compound in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-(difluoromethyl)benzoic acid is unique due to the presence of both bromine and difluoromethyl groups, which can impart distinct electronic and steric effects. These effects can influence the compound’s reactivity, making it valuable in specific synthetic applications where these properties are advantageous.

Properties

Molecular Formula

C8H5BrF2O2

Molecular Weight

251.02 g/mol

IUPAC Name

2-bromo-3-(difluoromethyl)benzoic acid

InChI

InChI=1S/C8H5BrF2O2/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,7H,(H,12,13)

InChI Key

WPGYSPOCOZNYEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)Br)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.